2-Bromo-6-methoxyphenol 2-Bromo-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 28165-49-3
VCID: VC2033219
InChI: InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
SMILES: COC1=C(C(=CC=C1)Br)O
Molecular Formula: C7H7BrO2
Molecular Weight: 203.03 g/mol

2-Bromo-6-methoxyphenol

CAS No.: 28165-49-3

Cat. No.: VC2033219

Molecular Formula: C7H7BrO2

Molecular Weight: 203.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methoxyphenol - 28165-49-3

Specification

CAS No. 28165-49-3
Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
IUPAC Name 2-bromo-6-methoxyphenol
Standard InChI InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Standard InChI Key WEUFQISIJPSTBM-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)Br)O
Canonical SMILES COC1=C(C(=CC=C1)Br)O

Introduction

Chemical Structure and Identification

2-Bromo-6-methoxyphenol (C₇H₇BrO₂) features a phenol ring with a bromine atom at position 2 and a methoxy group at position 6. This structural arrangement contributes to its distinct chemical reactivity and applications in synthesis . The compound is also known by several synonyms including 6-Bromoguaiacol, 3-Bromo-2-hydroxyanisole, and Bromhydroxyanisol, which reflect its structural relationship to guaiacol (2-methoxyphenol) .

The compound's identity is precisely established through multiple chemical identifiers, comprehensively presented in Table 1.

Table 1: Chemical Identifiers of 2-Bromo-6-methoxyphenol

ParameterValue
CAS Number28165-49-3
Molecular FormulaC₇H₇BrO₂
Molecular Weight203.035 g/mol
InChI KeyWEUFQISIJPSTBM-UHFFFAOYSA-N
IUPAC Name2-bromo-6-methoxyphenol
SMILESCOC1=C(C(=CC=C1)Br)O
PubChem CID11019958
MDL NumberMFCD08146628
European Community (EC) Number681-705-6

Physical and Chemical Properties

Physical Properties

2-Bromo-6-methoxyphenol appears as a white to light yellow crystalline solid with specific physical characteristics that determine its handling, storage, and application parameters . Its melting point range of 62-65°C indicates its solid state at standard room temperature, while its relatively high boiling point demonstrates thermal stability under normal conditions .

Table 2: Physical Properties of 2-Bromo-6-methoxyphenol

PropertyValue
Physical StateWhite to yellow crystalline solid/powder
Melting Point62-65°C
Boiling Point219.4±20.0°C at 760 mmHg; 146°C at 4 mmHg
Density1.6±0.1 g/cm³
Flash Point86.5±21.8°C
Refractive Index1.578
Vapor Pressure0.081 mmHg at 25°C
Water SolubilitySlightly soluble
pKa8.43±0.10 (Predicted)

Chemical Properties

The phenolic hydroxyl group exhibits acidic properties, making it susceptible to deprotonation and participation in various substitution and coupling reactions. The bromine atom at the ortho position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions and transition metal-catalyzed coupling processes. The methoxy group contributes electron density to the aromatic ring through resonance effects, influencing the reactivity patterns of the molecule .

The compound's reactivity is evidenced in documented synthetic applications, such as its reaction with acetyl chloride to form 2-Bromo-6-methoxyphenyl acetate, demonstrating the reactivity of the hydroxyl group toward acylation .

Applications and Uses

Organic Synthesis Applications

Beyond pharmaceutical applications, 2-Bromo-6-methoxyphenol functions as a versatile building block in organic synthesis. The presence of the bromine atom particularly facilitates coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental transformations in modern synthetic chemistry .

A specific documented application includes its conversion to 2-Bromo-6-methoxyphenyl acetate, which demonstrates the compound's participation in synthetic sequences requiring protection or modification of the phenolic hydroxyl group . This reaction is typically conducted using acetyl chloride in the presence of triethylamine in dichloromethane, achieving quantitative yield according to reported procedures .

ParameterDetails
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety DescriptionsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S37 - Wear suitable gloves
IncompatibilitiesOxidizing agents
Storage RecommendationsStore in a cool, dry place in tightly closed container

Market and Availability

2-Bromo-6-methoxyphenol is commercially available from various chemical suppliers, typically in research-grade purity of 98% or higher . The compound is primarily marketed to research institutions, pharmaceutical companies, and chemical manufacturing facilities.

Current market pricing varies by quantity and supplier, with indicative pricing ranges as follows:

Table 4: Commercial Availability and Pricing (as of April 2025)

QuantityApproximate Price Range (USD)
1 g$43.82 - $107.92
5 g$133.67 - $294.01
25 g$447.23 - $876.56

The market for 2-Bromo-6-methoxyphenol is primarily driven by research and development activities in pharmaceutical and fine chemical sectors, with demand fluctuations corresponding to research trends and development pipelines in these industries .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of 2-Bromo-6-methoxyphenol. The reported ¹H NMR spectral data (500 MHz, CDCl₃) reveals characteristic signals: δH 7.18 (dd, J = 8.2, 1.4 Hz, 1H), 7.07 (t, J = 8.2 Hz, 1H), 6.90 (dd, J = 8.2, 1.4 Hz, 1H), 3.83 (s, 3H) .

The ¹³C{¹H} NMR spectrum (126 MHz, CDCl₃) shows signals at δC 168.1, 152.8, 138.1, 127.4, 124.6, 117.4, 111.5, 56.4, 20.6, which align with the expected carbon environments in the molecular structure . These precise spectroscopic parameters enable unambiguous identification and purity assessment of the compound.

Chromatographic Analysis

Gas chromatography is commonly employed for purity analysis of 2-Bromo-6-methoxyphenol, with commercial samples typically specified at ≥98.0% purity by GC analysis . The compound's physical properties, including its moderate vapor pressure, make it amenable to GC analysis under appropriate conditions.

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